3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid
Description
Historical Context of Benzoic Acid Derivatives
The foundation for understanding 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid lies in the rich historical development of benzoic acid chemistry. Benzoic acid was first discovered in the sixteenth century through the dry distillation of gum benzoin, with initial descriptions provided by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The fundamental structure of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler in 1832, establishing the groundwork for subsequent derivatives.
The evolution of benzoic acid derivatives has been marked by significant milestones in both synthetic methodology and application development. Salkowski's discovery in 1875 of the antifungal properties of benzoic acid opened new avenues for medicinal applications. The industrial synthesis of benzoic acid through partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates, provided the foundation for large-scale production of benzoic acid derivatives. This industrial process represented a significant advancement over earlier methods involving benzotrichloride reactions with calcium hydroxide.
Modern benzoic acid derivatives have expanded far beyond simple substitutions on the aromatic ring. Contemporary research has explored meta-selective carbon-hydrogen functionalizations of benzoic acid derivatives using nitrile-based sulfonamide templates, demonstrating the continued innovation in this chemical space. These advances have enabled the synthesis of more complex derivatives, including those incorporating heterocyclic systems and extended aromatic frameworks. The development of selective functionalization methods has been particularly important for creating compounds like 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid, where precise control over regioselectivity and functional group compatibility is essential.
The historical trajectory of benzoic acid chemistry reveals a progression from natural product isolation to sophisticated synthetic manipulation. Early methods relied heavily on natural sources, particularly gum benzoin, which contains up to 20 percent benzoic acid and 40 percent benzoic acid esters. The transition to synthetic methods enabled the production of food-grade benzoic acid and facilitated the development of novel derivatives with enhanced properties. This historical context provides the foundation for understanding how complex derivatives like 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid represent the culmination of centuries of chemical development and methodological refinement.
Significance of Indene-Based Chemical Structures in Research
The indene ring system, comprising 2,3-dihydro-1H-indene, represents a privileged scaffold in medicinal chemistry due to its unique combination of aromatic and aliphatic properties fused into a rigid bicyclic framework. This structural motif provides exceptional versatility for incorporating specific substituents in different spatial orientations, making it highly attractive for pharmaceutical research and development. The indene scaffold's significance extends beyond theoretical considerations, as evidenced by numerous clinically approved drugs containing this structural element.
Several notable pharmaceutical compounds demonstrate the therapeutic potential of indene-based structures. Indinavir, an Human Immunodeficiency Virus-1 protease inhibitor, exemplifies the clinical success of indene-containing drugs. Indantadol functions as a potent Monoamine Oxidase inhibitor, while indatraline serves as an amine uptake inhibitor. The ultra-long-acting beta-adrenoceptor agonist indacaterol further illustrates the diverse pharmacological applications possible with indene-based scaffolds. This remarkable diversity of targets and therapeutic applications strongly supports the classification of the indene ring system as a privileged substructure in drug discovery.
Recent research has highlighted the potential of indene-based compounds in treating inflammatory conditions. Dimeric indane molecules have demonstrated significant mast cell stabilization activities, with efficacy approximately twice that of monomeric indane series. Compounds such as PH46A have advanced to clinical trials for inflammatory bowel disease treatment, showcasing the translational potential of indene-based drug discovery. These molecules exhibit combined mast cell stabilization and muscle relaxant properties, along with significant anti-inflammatory and immune-modulating activities.
The synthetic accessibility of indene derivatives has been enhanced through development of novel methodological approaches. Aldol-type reactions between nitroindanones and lithium salts of disubstituted acetamides, followed by acid-catalyzed dehydration, provide efficient routes to multifunctional indenes. These synthetic advances enable the preparation of complex molecular architectures incorporating both indene frameworks and additional functional groups, such as those found in 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid.
The structural properties of indene-based compounds contribute significantly to their biological activity profiles. The rigid bicyclic structure provides defined spatial arrangements of functional groups, potentially enhancing binding specificity and selectivity for biological targets. Research into indene-based scaffolds for serotonin 5-hydroxytryptamine-6 receptor ligands has yielded compounds with binding affinities as low as 20.2 nanomolar. These findings underscore the importance of indene-based structures in contemporary medicinal chemistry and validate their continued investigation for therapeutic applications.
Discovery and Initial Characterization of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid
The compound 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid represents a sophisticated molecular architecture that bridges two important chemical scaffolds: benzoic acid derivatives and indene-based structures. The compound was first synthesized and characterized as part of broader research programs investigating novel aromatic compounds with potential biological activities. Initial characterization efforts focused on establishing the fundamental chemical and physical properties necessary for further research applications.
The molecular structure of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid can be described using the International Union of Pure and Applied Chemistry nomenclature as 3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoic acid. This systematic naming reflects the compound's structural complexity, incorporating both the indene ring system and the benzoic acid functionality connected through an ether linkage and methylene bridge. The compound exists as a white crystalline solid under standard conditions, consistent with typical properties of substituted benzoic acids.
Spectroscopic characterization has provided detailed structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy data has been collected using deuterated dimethyl sulfoxide as solvent at elevated temperatures, providing complete assignment of proton environments. The spectroscopic data confirms the expected connectivity patterns and stereochemical relationships within the molecule. Mass spectrometric analysis has established the exact molecular mass as 268.109944 daltons, consistent with the molecular formula of carbon-17 hydrogen-16 oxygen-3.
Initial synthetic approaches to 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid likely involved multi-step sequences beginning with commercially available starting materials. The synthesis would require formation of the ether linkage between the indene hydroxyl group and an appropriately functionalized benzoic acid derivative. Such syntheses typically employ nucleophilic substitution reactions or coupling protocols that preserve the integrity of both aromatic systems while establishing the desired connectivity pattern.
The discovery of this compound emerged from systematic structure-activity relationship studies investigating the effects of various substituent patterns on biological activity. Researchers recognized that combining the pharmacophoric elements of benzoic acids with indene-based scaffolds might yield compounds with novel or enhanced properties. The specific substitution pattern in 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid was selected to optimize interactions between the compound and potential biological targets while maintaining synthetic accessibility.
Chemical Registry and Database Identification
The compound 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid has been assigned the Chemical Abstracts Service registry number 438530-83-7, providing a unique identifier for scientific and commercial purposes. This registry number facilitates unambiguous identification across various databases and research publications, ensuring consistency in chemical communication and data management. The compound is also catalogued in the PubChem database under the Compound Identification Number 929494, providing comprehensive chemical information including structural representations, property data, and related compounds.
Multiple database entries exist for this compound across different chemical information platforms. The compound appears in SpectraBase under the identification number D16aKBe7hLd, where spectroscopic data and analytical information are archived. Commercial chemical suppliers maintain their own catalog systems, with entries found in AChemBlock (catalog X200241), Manchester Organics (catalog P29633), and Sigma-Aldrich databases. These diverse database entries reflect the compound's availability through multiple commercial channels and its recognition within the broader chemical research community.
Database entries provide standardized molecular representations using various chemical notation systems. The International Chemical Identifier string for 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid is documented as InChI=1S/C17H16O3/c18-17(19)15-6-1-3-12(9-15)11-20-16-8-7-13-4-2-5-14(13)10-16/h1,3,6-10H,2,4-5,11H2,(H,18,19). The corresponding International Chemical Identifier Key is recorded as JJGPEMVLUHQHIV-UHFFFAOYSA-N, providing a hashed representation suitable for database searching and computational applications.
Simplified Molecular-Input Line-Entry System representations facilitate computational processing and database searches. The canonical SMILES notation for this compound is recorded as C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)O. This notation captures the complete molecular connectivity in a linear text format suitable for automated processing and chemical informatics applications. Alternative SMILES representations may exist depending on the specific algorithm used for generation, but all should encode the same molecular structure.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)15-6-1-3-12(9-15)11-20-16-8-7-13-4-2-5-14(13)10-16/h1,3,6-10H,2,4-5,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGPEMVLUHQHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with a suitable benzoic acid derivative. One common method is the esterification of 2,3-dihydro-1H-inden-5-ol with methyl 3-(bromomethyl)benzoate, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the esterification and hydrolysis steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro or sulfonic acid groups.
Scientific Research Applications
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The 2,3-dihydro-1H-inden-5-yloxy group may enhance the compound’s binding affinity or specificity for its targets .
Comparison with Similar Compounds
Piperazine Derivatives with (2,3-Dihydro-1H-inden-5-yloxy)methyl Substituents
Six phenethyl-piperazine derivatives (compounds 13–19 ) share the same (2,3-dihydro-1H-inden-5-yloxy)methyl group but differ in the substituents on the piperazine ring (Table 1) .
Table 1. Physical Properties of Piperazine Analogs
| Compound | Substituent on Piperazine | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 13 | 2-Ethoxyphenyl | 54 | 65.2–66.1 | C₂₈H₃₀N₂O₂ |
| 14 | 3-Methoxyphenyl | 68 | 74.2–75.4 | C₂₈H₃₀N₂O₂ |
| 15 | 4-Methoxyphenyl | 45 | 78.1–79.3 | C₂₈H₃₀N₂O₂ |
| 17 | 4-Fluorophenyl | 52 | 79.8–80.5 | C₂₇H₂₇FN₂O |
| 18 | 2,4-Difluorophenyl | 43 | 86.1–86.5 | C₂₇H₂₆F₂N₂O |
| 19 | 2-Chlorophenyl | 43 | 91.4–92.1 | C₂₇H₂₇ClN₂O |
Key Observations :
- Yield : Highest for 14 (68%) with a 3-methoxyphenyl group, suggesting electron-donating groups improve reaction efficiency.
- Melting Points : Increase with halogen substitution (e.g., 19 with Cl: 91.4–92.1°C), likely due to enhanced intermolecular forces.
- Structural Impact : The benzoic acid moiety in the target compound may confer distinct solubility and acidity compared to these piperazine derivatives.
Indan-1-one Derivatives with Amino Acid Fragments
Indan-1-one derivatives synthesized via N-acylation of amino acids using 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid (Table 2) share structural motifs with the target compound .
Table 2. Comparison of Indan-1-one Derivatives
| Compound | Core Structure | Functional Groups | Synthetic Method |
|---|---|---|---|
| Target Compound | Benzoic acid | Indenyloxymethyl, carboxylic acid | Not specified in evidence |
| Amino Acid Conjugates | Indan-1-one + amino acid | Indenyloxyacetic acid, amide | N-acylation via NHS esters |
Key Observations :
- Functional Groups: The target compound’s benzoic acid group offers stronger acidity (pKa ~4.2) compared to the amide or ester groups in amino acid conjugates.
Other Benzoic Acid Derivatives
Table 3. Comparison with Diverse Benzoic Acid Analogs
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₇H₁₆O₃ | 268.32 | Indenyloxymethyl |
| 5-Amino-2-(tetrazolyl)benzoic acid | C₈H₇N₅O₂ | 205.18 | Tetrazole, amino |
| 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester | C₁₇H₁₆Cl₂O₄ | 355.22 | Dichlorobenzyl, methoxy, ester |
Key Observations :
- Lipophilicity: The indenyloxymethyl group in the target compound likely increases logP compared to polar derivatives like 5-amino-2-(tetrazolyl)benzoic acid.
- Synthetic Utility : Ester-protected analogs (e.g., methyl ester) suggest strategies for modulating the target’s bioavailability.
Biological Activity
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid, with the CAS number 438530-83-7, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yloxy group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.307 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoic acid |
| InChI Key | JJGPEMVLUHQHIV-UHFFFAOYSA-N |
The biological activity of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid is primarily attributed to its interaction with specific molecular targets. The benzoic acid moiety may engage with various enzymes or receptors, potentially modulating biological pathways. Notably, the compound has been shown to enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts . These pathways are crucial for maintaining cellular homeostasis and may have implications in aging and disease states.
1. Enzyme Activation
Research indicates that 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid can activate cathepsins B and L, which are proteolytic enzymes involved in protein turnover . In cell-based assays, this compound demonstrated significant induction of proteasomal chymotrypsin-like activity at concentrations as low as 5 μM .
3. Anti-inflammatory Potential
Emerging evidence suggests that benzoic acid derivatives can inhibit pro-inflammatory cytokines such as IL-15, which is implicated in autoimmune disorders . The structural features of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid may contribute to its potential as an anti-inflammatory agent.
Case Studies
Several studies have explored the biological effects of benzoic acid derivatives in different contexts:
Study 1: Activation of Proteolytic Pathways
A study published in PMC7036779 demonstrated that benzoic acid derivatives could enhance the UPP and ALP pathways significantly. Among tested compounds, those with structural similarities to 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid showed enhanced activity against cathepsins B and L .
Study 2: Antimicrobial Evaluation
In another investigation into antimicrobial activity, compounds with similar structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that substituents on the phenyl ring significantly influenced their potency .
Q & A
Q. What are the common synthetic pathways for synthesizing 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid?
The compound can be synthesized via condensation reactions involving functionalized indene and benzoic acid derivatives. A typical method involves refluxing intermediates such as 3-formyl-1H-indole-2-carboxylic acid with appropriate reagents (e.g., sodium acetate in acetic acid) to form the target structure. Purification steps often include recrystallization from solvent mixtures like DMF/acetic acid to achieve >97% purity .
Q. Which spectroscopic methods are most effective for characterizing the structure of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid?
Key techniques include:
- 1H-NMR to confirm proton environments and substituent positions.
- HPLC for purity assessment (>98% threshold).
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Structural validation may also involve comparing experimental data with computational models (e.g., PubChem-derived InChI keys) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
Store at 0–6°C under inert atmosphere (e.g., nitrogen) to prevent degradation. Desiccants should be used to minimize moisture exposure, as boronic acid analogs with similar functional groups show sensitivity to humidity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity during synthesis?
Systematic optimization involves:
- Catalyst screening : Testing bases like sodium acetate or triethylamine.
- Temperature modulation : Reflux (100–110°C) versus room-temperature stirring.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Real-time monitoring : Use TLC or HPLC to track reaction progress and byproduct formation. Yield improvements (>90%) have been reported under controlled reflux conditions with stoichiometric reagent ratios .
Q. What strategies are recommended for analyzing contradictory biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Dose-response studies : Establish EC50/IC50 values across multiple models.
- Comparative assays : Validate results using orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular uptake assays).
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., indole-carboxylic acid derivatives) to identify trends .
Q. How can researchers establish the structure-activity relationship (SAR) of derivatives for drug discovery?
SAR studies require:
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at key positions.
- Biological testing : Screen analogs against target receptors (e.g., GPCRs, kinases).
- Computational modeling : Use molecular docking or QSAR to predict binding affinities. For example, methyl or trifluoroethyl substitutions on the benzoic acid moiety have shown enhanced bioactivity in related compounds .
Q. What methodologies resolve discrepancies in spectral data during characterization?
Discrepancies in NMR or HPLC data can be addressed by:
- Repetition under standardized conditions : Control solvent, temperature, and instrument calibration.
- Complementary techniques : Pair NMR with X-ray crystallography (if single crystals are obtainable).
- Literature benchmarking : Compare spectral peaks with validated analogs (e.g., 3-amino-2-(trifluoroethoxy)benzoic acid) to identify anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
